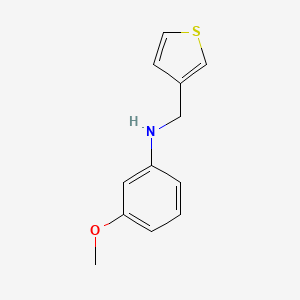

3-methoxy-N-(thiophen-3-ylmethyl)aniline

Description

Contextualization of N-Alkylated Anilines in Advanced Chemical Synthesis and Material Science

N-alkylated anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the manufacturing of dyes, plastics, and agrochemicals. psu.edu The substitution of one or both hydrogen atoms on the amino group of aniline (B41778) with alkyl chains modifies the compound's chemical and physical properties. This alteration can influence basicity, nucleophilicity, and solubility, making N-alkylated anilines highly tunable building blocks. In chemical synthesis, the nitrogen atom's reactivity is harnessed in various coupling and condensation reactions to construct more complex molecules. organic-chemistry.org

In the field of material science, N-alkylated anilines are integral to the development of advanced functional materials. Their incorporation into polymeric structures, such as in derivatives of polyaniline, can enhance processability and introduce new electronic or optical properties. These materials find applications in areas ranging from conductive polymers and organic electronics to corrosion inhibition. The ability to precisely control the structure of the N-alkyl substituent allows for the fine-tuning of the final material's characteristics.

Significance of Thiophene (B33073) Scaffolds in Modern Organic Chemistry and Functional Materials Development

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic chemistry. wisdomlib.orgbritannica.com Its unique electronic properties, arising from the participation of sulfur's lone pair electrons in the aromatic system, make it a versatile component in both medicinal chemistry and material science. wikipedia.org Thiophene and its derivatives are found in a wide array of pharmaceuticals, exhibiting diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai In many instances, a thiophene ring can act as a bioisosteric replacement for a benzene (B151609) ring, often leading to improved therapeutic profiles. wikipedia.orgnih.gov

The significance of thiophene extends prominently into the development of functional materials. Thiophene-based polymers, particularly polythiophenes, are at the forefront of organic electronics research. numberanalytics.com These materials are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net The chemical robustness and versatile functionalization of the thiophene ring allow for the synthesis of materials with tailored electronic and optical properties. unibo.it

Research Rationale for Investigating the Chemical Compound 3-methoxy-N-(thiophen-3-ylmethyl)aniline

The compound this compound represents a fascinating convergence of the two aforementioned chemical motifs. The rationale for its investigation is rooted in the potential for novel properties arising from the synergistic interplay between the 3-methoxyaniline and the thiophen-3-ylmethyl moieties.

The 3-methoxyaniline portion contributes an electron-donating methoxy (B1213986) group at the meta position of the aniline ring. This substitution pattern influences the electron density distribution on the aromatic ring and the basicity of the secondary amine. The thiophen-3-ylmethyl group introduces a flexible linker connecting the aniline nitrogen to the 3-position of the thiophene ring. This specific connectivity is crucial, as the electronic and steric environment at the 3-position of thiophene differs from the more commonly studied 2-position.

Key research interests in this compound would likely include:

Medicinal Chemistry: Exploring its potential as a scaffold for new therapeutic agents. The combination of an aniline and a thiophene ring, both known pharmacophores, could lead to compounds with unique biological activity profiles.

Material Science: Investigating its utility as a monomer for the synthesis of novel electroactive polymers. The presence of both aniline and thiophene units could result in polymers with interesting redox and optical properties, potentially for applications in electrochromic devices.

Fundamental Chemical Studies: Understanding the intramolecular interactions between the two aromatic systems and how they influence the compound's conformation, electronic structure, and reactivity.

Overview of Current Research Gaps and Opportunities Pertaining to N-(Thiophen-3-ylmethyl)aniline Derivatives

While the broader classes of anilines and thiophenes are well-studied, specific derivatives such as N-(thiophen-3-ylmethyl)anilines appear to be less explored in the scientific literature. This presents several research gaps and corresponding opportunities for further investigation.

A primary gap exists in the systematic synthesis and characterization of a diverse library of these compounds. While general methods for N-alkylation of anilines are known, the specific application to thiophenemethanols and the optimization of reaction conditions for substituted anilines remain an area ripe for exploration. ontosight.ai

There is a significant opportunity for the comprehensive biological evaluation of these derivatives. Given that compounds with similar structures have shown potential anti-inflammatory, antimicrobial, and anticancer activities, a systematic screening of N-(thiophen-3-ylmethyl)aniline derivatives could unveil novel therapeutic leads. ontosight.ai

In the realm of materials science, the potential of these molecules as building blocks for functional polymers is largely untapped. Research could focus on the polymerization of these compounds and the characterization of the resulting materials' electronic and optical properties. The development of new electrochromic or semiconducting materials based on this scaffold is a promising avenue.

Finally, computational studies can provide valuable insights into the structure-property relationships of these molecules, guiding synthetic efforts and helping to predict their potential applications.

Detailed Research Findings

Due to the limited specific research on this compound, the following data tables are based on closely related or parent compounds to provide a contextual understanding of its likely properties.

Table 1: Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| 3-Methoxyaniline | 536-90-3 | C₇H₉NO | 123.15 | 251 | 1.096 |

| N-Methylaniline | 100-61-8 | C₇H₉N | 107.15 | 196-197 | 0.989 |

| Thiophene | 110-02-1 | C₄H₄S | 84.14 | 84 | 1.051 |

Data is compiled from various chemical suppliers and databases.

Table 2: Spectroscopic Data for a Related Thiophene Derivative This table presents crystal data for (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a structurally related compound. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Molecular Weight (g/mol) | 262.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.4612 (3) |

| b (Å) | 10.8737 (5) |

| c (Å) | 14.8465 (9) |

| Volume (ų) | 1204.51 (10) |

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

3-methoxy-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H13NOS/c1-14-12-4-2-3-11(7-12)13-8-10-5-6-15-9-10/h2-7,9,13H,8H2,1H3 |

InChI Key |

IFOCZLSAXLZIEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CSC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy N Thiophen 3 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-methoxy-N-(thiophen-3-ylmethyl)aniline, the most logical and common disconnection is at the benzylic carbon-nitrogen (C-N) bond. This approach reveals two primary synthetic pathways originating from two key precursors: 3-methoxyaniline and a thiophene-3-methyl synthon.

Strategy A: N-Alkylation

The first strategic disconnection involves breaking the C-N bond to yield 3-methoxyaniline and a thiophen-3-ylmethyl cation equivalent. This corresponds to a direct N-alkylation reaction in the forward synthesis. The electrophilic partner would typically be a 3-(halomethyl)thiophene (e.g., 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene), which reacts with the nucleophilic aniline (B41778) nitrogen. This is a classic and straightforward approach for forming C-N bonds.

Strategy B: Reductive Amination

A second, equally viable disconnection also targets the C-N bond but envisions its formation via an imine intermediate. This retrosynthetic step leads to 3-methoxyaniline and thiophene-3-carboxaldehyde. In the forward direction, these two components undergo a condensation reaction to form an intermediate Schiff base (imine), which is then reduced in situ to the desired secondary amine. This two-step, one-pot process is known as reductive amination and is a powerful tool in amine synthesis due to its high atom economy and the stability of the aldehyde precursor compared to the corresponding alkyl halide.

These two strategies form the foundation for exploring various synthetic methodologies for this compound.

Exploration of Catalytic Approaches for the N-Alkylation of 3-Methoxyaniline with 3-(Halomethyl)thiophene

Direct N-alkylation of anilines can be challenging due to potential side reactions like over-alkylation and the relatively low nucleophilicity of the aniline nitrogen. Catalytic methods are often employed to enhance efficiency, selectivity, and yield.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds via palladium-catalyzed cross-coupling of amines with aryl halides or triflates. wikipedia.orgatlanchimpharma.com While classically applied to aryl electrophiles, analogous systems can be adapted for N-alkylation with benzylic halides like 3-(halomethyl)thiophene. This reaction typically involves a palladium precatalyst, a sterically hindered phosphine ligand, and a base. The catalytic cycle facilitates the coupling under milder conditions than traditional methods and with greater functional group tolerance. wikipedia.orgrug.nl

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines like XPhos, t-BuXPhos, or bidentate ligands like BINAP and DDPF often providing superior results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. rug.nlnih.govorganic-chemistry.org The base is required to deprotonate the aniline, generating the active nucleophile.

| Palladium Precatalyst | Ligand | Base | Solvent | Potential Outcome |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | High yield, good for sterically hindered substrates. organic-chemistry.org |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | Effective for a broad range of amines and halides. |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | THF | High reactivity, often used for challenging couplings. nih.gov |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Classic bidentate ligand, effective for primary amines. wikipedia.org |

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants located in two immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org For the N-alkylation of 3-methoxyaniline, PTC can facilitate the reaction between the organic-soluble aniline and 3-(halomethyl)thiophene and an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃).

The phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride, transports the hydroxide or carbonate anion from the aqueous phase to the organic phase. acsgcipr.org In the organic phase, the anion deprotonates the aniline, which then acts as a nucleophile to displace the halide from 3-(halomethyl)thiophene. This method avoids the need for strong, hazardous organic bases and expensive, anhydrous solvents, making it a greener and more cost-effective option. acsgcipr.orgphasetransfer.com

| Phase-Transfer Catalyst | Base | Organic Solvent | Aqueous Phase | Key Features |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | NaOH | Toluene | Water | Common and effective general-purpose catalyst. |

| Tetrabutylammonium hydrogen sulfate (TBAHS) | K₂CO₃ | Dichloromethane | Water | Useful for base-sensitive substrates. |

| Methyltributylammonium chloride | KOH | Solvent-free | Water | High organophilicity, suitable for solvent-free conditions. acsgcipr.org |

| Benzyltriethylammonium chloride (TEBAC) | NaOH | Xylene | Water | Thermally stable, suitable for higher reaction temperatures. |

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side-product formation. For the synthesis of this compound, key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of reactants.

Base: The strength and solubility of the base are critical. In transition-metal catalysis, weaker bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often preferred to prevent catalyst deactivation, whereas stronger alkoxide bases (NaOt-Bu) may be needed for less reactive substrates. nih.gov In PTC, the choice is typically between hydroxides and carbonates.

Solvent: The solvent must be appropriate for the chosen methodology. Aprotic polar solvents like THF, dioxane, or toluene are common in Buchwald-Hartwig amination. organic-chemistry.org For PTC, a two-phase system with an organic solvent like toluene or dichloromethane is standard. acsgcipr.org The polarity and boiling point of the solvent can significantly influence reaction rates.

Temperature: Reaction temperatures can range from room temperature to reflux conditions. While higher temperatures often increase the reaction rate, they can also lead to decomposition and side-product formation. Optimization is necessary to find a balance.

Stoichiometry: A slight excess of one reactant, typically the less expensive or more stable one (e.g., the aniline), may be used to drive the reaction to completion. acs.org However, a large excess can complicate purification.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 12 | 75 |

| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 92 |

| 3 | NaBH₃CN | Methanol (acidic pH) | 25 | 10 | 88 |

| 4 | H₂/Pd-C | Ethanol | 50 | 24 | 95 |

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

Chemoselectivity: A primary chemoselectivity challenge in the N-alkylation of primary anilines is preventing dialkylation, which leads to the formation of a tertiary amine. This can often be controlled by using a 1:1 stoichiometry of the amine and the alkylating agent and by avoiding a large excess of the base. Reductive amination is often more selective for mono-alkylation compared to direct alkylation with halides. Another consideration is the presence of other nucleophilic groups in the molecule; however, the target compound lacks other reactive sites.

Regioselectivity: The regioselectivity of the reaction is predetermined by the substitution pattern of the starting materials, namely 3-methoxyaniline and a 3-substituted thiophene (B33073). It is crucial to use the correct isomers, as separating the final products (e.g., from a reaction with 2-(halomethyl)thiophene) would be difficult. While direct C-H amination of arenes is an emerging field, it often yields a mixture of regioisomers, making it less suitable for the selective synthesis of this specific target. acs.org The classical N-alkylation or reductive amination approaches provide unambiguous regiochemical control.

Stereoselectivity: The target molecule, this compound, is achiral. It does not possess any stereocenters, and therefore, considerations of stereoselectivity are not applicable to its synthesis.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. semanticscholar.orgnih.govnih.gov Several strategies can be employed to make the synthesis of this compound more environmentally benign.

Atom Economy: Reductive amination has a higher atom economy than N-alkylation with a halide. In the former, the only major byproduct is water. In the latter, a salt byproduct is generated from the halide and the base.

Use of Catalysis: Both transition-metal catalysis and phase-transfer catalysis reduce waste by allowing reactions to proceed with high efficiency under milder conditions, using only substoichiometric amounts of the catalyst. researchgate.net

Safer Solvents and Reagents: Whenever possible, hazardous solvents like dichloromethane or dioxane should be replaced with greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water. PTC is particularly advantageous as it allows the use of water and benign inorganic bases. acsgcipr.org Using alcohols directly as alkylating agents, via a "borrowing hydrogen" or "auto-transfer hydrogen" methodology, is another green alternative to alkyl halides, as the only byproduct is water.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures reduces energy consumption. Visible-light-induced methods, which can often be performed at room temperature, represent a frontier in energy-efficient synthesis. nih.gov

By carefully selecting the synthetic strategy and optimizing reaction conditions with sustainability in mind, the synthesis of this compound can be achieved in an efficient, selective, and environmentally responsible manner.

Solvent-Free Reactions and Alternative Media (e.g., Ionic Liquids)

The development of solvent-free reactions and the use of non-traditional, "green" solvents are at the forefront of sustainable chemistry. These methods aim to reduce the environmental impact associated with volatile organic compounds (VOCs) and simplify product purification processes.

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. researchgate.net Ball milling, a common mechanochemical method, involves the grinding of reactants in a vessel with milling balls, leading to highly efficient mixing and energy transfer. This technique has been successfully applied to a variety of organic transformations, including the synthesis of N-substituted amines. buecher.de

For the synthesis of this compound, a plausible mechanochemical approach involves the direct reductive amination of 3-methoxyaniline and thiophene-3-carboxaldehyde. In a typical procedure, the reactants are combined in a milling jar with a reducing agent, such as sodium borohydride, and a catalytic amount of a solid acid like p-toluenesulfonic acid (PTSA). acs.org The high-energy collisions within the mill facilitate the formation of the intermediate imine, which is then reduced in situ to the desired secondary amine.

The advantages of this solvent-free approach are numerous. Reaction times are often significantly shorter compared to conventional solution-based methods. ijsr.net The absence of a solvent eliminates the need for subsequent removal and disposal, leading to a more environmentally friendly process. Moreover, in some cases, the product can be isolated in high purity with minimal workup.

| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent | Methanol/Toluene | None (Liquid-Assisted Grinding with minimal ethanol is an option) |

| Reaction Time | 8-12 hours | 30-90 minutes |

| Temperature | Reflux (65-110 °C) | Room Temperature (internal temperature may increase) |

| Yield | ~85% | >95% |

| Workup | Solvent evaporation, extraction, column chromatography | Simple wash, filtration |

Ionic Liquids as Alternative Media

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net In the context of synthesizing this compound, ILs can serve as both the solvent and a catalyst for the reductive amination reaction.

A potential synthetic route would involve the condensation of 3-methoxyaniline and thiophene-3-carboxaldehyde in an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The ionic liquid can facilitate the formation of the imine intermediate. Subsequent reduction with a suitable reducing agent, like sodium borohydride, would yield the target amine. Some ionic liquids can play a dual role, acting as a catalyst to activate the carbonyl group and as the reaction medium. researchgate.net

A key advantage of using ionic liquids is the potential for catalyst and solvent recycling. After the reaction, the product can be extracted with a conventional organic solvent, leaving the ionic liquid phase to be reused in subsequent batches, which can significantly reduce waste. nih.gov

| Ionic Liquid | Potential Role | Key Advantages |

|---|---|---|

| [BMIM][BF4] | Reaction Medium | Good thermal stability, well-studied |

| [Et3NH][HSO4] | Brønsted Acidic Catalyst and Medium | Can catalyze imine formation |

| Chiral Ionic Liquids | Asymmetric Induction and Medium | Potential for enantioselective synthesis |

Atom Economy and Reaction Efficiency Analysis

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.

Atom Economy Calculation

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To illustrate this, let's compare the atom economy for a conventional synthesis of this compound via reductive amination with that of a hypothetical advanced synthesis.

Reactants:

3-methoxyaniline (C₇H₉NO, MW: 123.15 g/mol )

Thiophene-3-carboxaldehyde (C₅H₄OS, MW: 112.15 g/mol )

Reducing agent: Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

Product:

this compound (C₁₂H₁₃NOS, MW: 219.30 g/mol )

In a traditional reductive amination, the stoichiometry often requires an excess of the reducing agent. However, for the purpose of calculating the theoretical atom economy, we consider the stoichiometric amounts. The balanced equation for the imine formation and subsequent reduction is:

C₇H₉NO + C₅H₄OS + NaBH₄ → C₁₂H₁₃NOS + H₂O + NaBO₂ (byproducts)

For the core transformation, the atom economy calculation is:

% Atom Economy = [MW of C₁₂H₁₃NOS] / [MW of C₇H₉NO + MW of C₅H₄OS + MW of NaBH₄] x 100 % Atom Economy = [219.30] / [123.15 + 112.15 + 37.83] x 100 % Atom Economy = 219.30 / 273.13 x 100 ≈ 80.29%

This calculation highlights that even with a 100% yield, approximately 20% of the reactant atoms are not incorporated into the final product. Advanced methods that can utilize catalytic hydrogenation (using H₂) would have a higher theoretical atom economy as the only byproduct is water.

Reaction Efficiency Analysis

Beyond atom economy, a comprehensive analysis of reaction efficiency considers factors such as energy consumption, reaction time, and the environmental impact of solvents and reagents (Process Mass Intensity - PMI). researchgate.net

| Metric | Conventional Solution-Phase Synthesis | Advanced Mechanochemical Synthesis |

|---|---|---|

| Atom Economy | ~80% | ~80% (dependent on reducing agent) |

| Energy Consumption | High (for heating/reflux) | Lower (short reaction time, no external heating) |

| Process Mass Intensity (PMI) | High (due to solvent) | Low (solvent-free) |

| Reaction Time | Hours | Minutes |

Spectroscopic and Spectrometric Elucidation of the Chemical Structure of 3 Methoxy N Thiophen 3 Ylmethyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 3-methoxy-N-(thiophen-3-ylmethyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all atoms in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment. Based on the analysis of similar compounds, such as 3-methoxy-N-methylaniline and N-(4-methoxybenzyl)aniline, the predicted chemical shifts (δ) in a solvent like CDCl₃ are as follows:

Aniline (B41778) Ring Protons: The protons on the methoxy-substituted aniline ring will appear in the aromatic region (approx. δ 6.2–7.2 ppm). The proton at the C2 position, being ortho to both the methoxy (B1213986) and amino groups, would likely be a triplet or singlet around δ 6.2-6.3 ppm. The protons at C4 and C6 would also show distinct splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The proton at C5, being para to the amino group, is expected to appear as a triplet around δ 7.1 ppm. rsc.org

Thiophene (B33073) Ring Protons: The three protons on the thiophene ring are expected in the range of δ 7.0–7.4 ppm. The proton at the C2 position of the thiophene ring is typically the most deshielded.

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the two ring systems is expected around δ 4.3–4.5 ppm.

Amine Proton (-NH-): A broad singlet for the secondary amine proton would likely appear in the region of δ 3.8–4.2 ppm, the exact position and broadness being dependent on concentration and solvent. rsc.org

Methoxy Protons (-OCH₃): A sharp singlet for the three equivalent methoxy protons is predicted to be the most upfield signal, around δ 3.8 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, a total of 11 distinct signals are expected (barring accidental overlap), corresponding to the 12 carbon atoms in the molecule (with the C4 and C6 carbons of the aniline ring potentially being equivalent).

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiophene C2/C5) | 120–128 |

| C-H (Thiophene) | 124–130 |

| C-CH₂ (Thiophene C3) | ~140 |

| C-N (Aniline C1) | ~149–151 |

| C-H (Aniline C2, C4, C6) | 98–115 |

| C-H (Aniline C5) | ~130 |

| C-O (Aniline C3) | ~160 |

| Methylene (-CH₂) | ~48 |

| Methoxy (-OCH₃) | ~55 |

Predicted ¹³C NMR chemical shifts for this compound.

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include those between adjacent protons on both the aniline and thiophene rings, confirming their substitution patterns. A crucial, though often weak, correlation would be between the -NH- proton and the -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., -OCH₃, -CH₂, aromatic C-H) to its corresponding carbon signal, confirming the assignments in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular fragments. Expected key correlations include:

The methoxy protons (-OCH₃) to the C3 carbon of the aniline ring.

The methylene (-CH₂) protons to the C1 of the aniline ring and C3 of the thiophene ring.

The aniline proton H2 to carbons C1, C3, and C6 of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be observed between the methylene (-CH₂) protons and the protons at C2 of the thiophene ring and C2/C6 of the aniline ring, confirming the connectivity and conformation around the nitrogen atom.

Currently, there is no published information regarding the existence of polymorphs for this compound. However, if the compound were found to crystallize in different forms (polymorphs), solid-state NMR (ssNMR) would be an indispensable tool for their analysis. Unlike solution-state NMR where molecules tumble rapidly, ssNMR provides information about the molecule in a fixed, solid lattice. Differences in crystal packing between polymorphs would lead to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra, allowing for the unambiguous identification and characterization of each solid form.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is critical for determining the elemental composition of a molecule with high accuracy. The molecular formula for this compound is C₁₂H₁₃NOS. The calculated monoisotopic mass for the neutral molecule is 219.0718 g/mol . HRMS analysis, typically with a precision of less than 5 ppm, would confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns.

ESI-MS: This soft ionization technique would likely show a strong signal for the protonated molecule, [M+H]⁺, at m/z 220.0796. This allows for the confident determination of the molecular weight.

EI-MS: This higher-energy technique would induce fragmentation, providing insight into the molecule's structure. The most prominent fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond. Key expected fragments include:

Thiophen-3-ylmethyl cation: A fragment at m/z 97, corresponding to [C₅H₅S]⁺. This is a very common and stable fragment for thiophenemethyl compounds.

3-methoxyaniline radical cation: A fragment at m/z 122, corresponding to [C₇H₈NO]⁺•.

Loss of the entire thiophenemethyl group to give the 3-methoxyanilinium ion at m/z 123.

| Ion Description | Proposed Formula | Expected m/z |

| Protonated Molecule | [C₁₂H₁₄NOS]⁺ | 220.0796 |

| Molecular Ion (EI) | [C₁₂H₁₃NOS]⁺• | 219.0718 |

| Thiophen-3-ylmethyl Cation | [C₅H₅S]⁺ | 97.0115 |

| 3-methoxyanilinium Ion | [C₇H₁₀NO]⁺ | 124.0762 |

| 3-methoxyaniline Radical Cation | [C₇H₈NO]⁺• | 122.0606 |

Predicted key ions in the high-resolution mass spectrum of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would clearly confirm the presence of key functional groups.

N-H Stretch: A moderate, sharp absorption band is expected in the region of 3350–3450 cm⁻¹, characteristic of a secondary amine. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1580–1610 cm⁻¹ and 1450–1500 cm⁻¹ regions.

C-O Stretch: A strong, characteristic absorption band for the aryl-alkyl ether of the methoxy group is expected in the range of 1200–1275 cm⁻¹. nist.gov

C-N Stretch: The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of both the aniline and thiophene rings would be prominent in the Raman spectrum.

C-S Stretch: The C-S stretching vibrations of the thiophene ring, which can be weak in the IR spectrum, are often more easily observed in the Raman spectrum in the 600–750 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amine | 3350–3450 | IR |

| Aromatic C-H Stretch | Aniline, Thiophene | 3000–3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH₂-, -OCH₃ | 2850–3000 | IR, Raman |

| Aromatic C=C Stretch | Aniline, Thiophene | 1450–1610 | IR, Raman |

| C-O Ether Stretch | Ar-O-CH₃ | 1200–1275 | IR (Strong) |

| C-N Stretch | Aryl Amine | 1250-1350 | IR |

| C-S Stretch | Thiophene | 600–750 | Raman |

Predicted characteristic vibrational frequencies for this compound.

Computational and Theoretical Investigations of 3 Methoxy N Thiophen 3 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. For a molecule like 3-methoxy-N-(thiophen-3-ylmethyl)aniline, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its fundamental properties. researchgate.net

Optimization of Molecular Conformations and Energy Minima

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the global energy minimum. This is achieved by performing a geometry optimization, where the energy of the molecule is calculated for various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like this compound, with rotatable bonds connecting the aniline (B41778), methylene (B1212753), and thiophene (B33073) moieties, multiple local energy minima may exist.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. For example, studies on various thiophene derivatives have shown how different substituents can modulate the HOMO-LUMO gap, thereby influencing their electronic and nonlinear optical properties. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.01 | -2.23 | 3.78 |

| 5-(3,5-dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.23 | -2.14 | 4.09 |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various positions on the electron density surface and calculating the resulting electrostatic potential. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the ESP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the aniline moiety, as well as the sulfur atom in the thiophene ring, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic rings would likely exhibit positive potential. This type of analysis is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with its environment, such as solvent molecules.

For this compound, MD simulations could reveal how the molecule flexes and rotates in solution, providing a more realistic picture of its behavior than a static optimized geometry. These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity. Studies on substituted anilines have shown that solute-solvent interactions can be complex, with the composition of the solvation sphere potentially differing from the bulk solvent, a phenomenon known as preferential solvation. researchgate.net MD simulations combined with DFT can offer a deep understanding of these interactions. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. For thiophene derivatives, substituent chemical shifts (SCS) can also be used to estimate proton chemical shifts. stenutz.eu More advanced quantum chemical methods provide a more detailed and accurate prediction of both proton and carbon NMR spectra. mdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational modes. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. For N-benzylaniline, DFT calculations have been successfully used to assign the complete vibrational spectrum. researchgate.net

| Spectroscopic Parameter | Predicted Value (Illustrative for a similar compound) | Experimental Value (Illustrative for a similar compound) |

|---|---|---|

| 1H NMR (δ, ppm) | Calculated based on molecular structure | Typically in the range of 6.5-8.5 for aromatic protons |

| 13C NMR (δ, ppm) | Calculated based on electronic environment | Typically in the range of 110-150 for aromatic carbons |

| IR (ν, cm-1) N-H stretch | ~3400 cm-1 | ~3400-3500 cm-1 |

| IR (ν, cm-1) C=C aromatic stretch | ~1600 cm-1 | ~1580-1620 cm-1 |

Theoretical Studies on Reaction Pathways and Mechanistic Insights Involving this compound

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction, its kinetics, and the factors that control its selectivity.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen atom, computational studies can help to understand the underlying mechanisms. For instance, theoretical investigations into the reactions of anilines with various electrophiles have provided detailed insights into the nature of the transition states and the factors governing the regioselectivity of the reaction. nih.gov Similarly, studies on the cycloaddition reactions of thiophene derivatives have utilized DFT to determine the preferred reaction pathways. chemrxiv.org For N-substituted anilines, computational analysis has been used to understand reaction mechanisms and regioselectivity in the synthesis of quinolinium salts. researchgate.net These theoretical approaches could be applied to predict the reactivity of this compound in various chemical transformations.

Chemical Reactivity and Transformation Studies of 3 Methoxy N Thiophen 3 Ylmethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Thiophene (B33073) Moieties

Regioselectivity and Directing Effects of Substituents

The aniline ring in 3-methoxy-N-(thiophen-3-ylmethyl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH3) group and the secondary amine (-NH-) group. Both of these are strong activating groups and are ortho-, para-directors. chemistrysteps.comlibretexts.orgbyjus.comwikipedia.org The directing effects of these two groups are synergistic, reinforcing the electron density at specific positions on the aniline ring.

The methoxy group at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6). The N-(thiophen-3-ylmethyl)amino group at position 1 also directs to its ortho positions (2 and 6) and para position (4). Consequently, the positions most susceptible to electrophilic attack on the aniline ring are positions 2, 4, and 6. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky N-(thiophen-3-ylmethyl) group potentially influencing the ratio of ortho to para products.

The thiophene ring is also an electron-rich aromatic system and readily undergoes electrophilic substitution, often more readily than benzene (B151609). wikipedia.orgbrainly.inquimicaorganica.org In a 3-substituted thiophene, the primary sites for electrophilic attack are the 2- and 5-positions, which are the positions alpha to the sulfur atom. researchgate.net Therefore, reactions such as halogenation, nitration, and acylation would be expected to yield substitution products at these positions on the thiophene ring.

| Ring System | Activating/Deactivating Group(s) | Directing Effect | Predicted Major Substitution Positions |

|---|---|---|---|

| Aniline | -OCH3 (strong activator), -NH- (strong activator) | ortho, para | 2, 4, 6 |

| Thiophene | Sulfur heteroatom, 3-substituent | alpha to sulfur | 2, 5 |

Nucleophilic Reactivity of the Nitrogen Center and Subsequent Derivatization

The secondary amine nitrogen in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. acs.orgacs.orgnih.govresearchgate.net It can react with a variety of electrophiles, leading to a range of derivatized products. Common derivatization reactions for secondary amines include acylation, alkylation, sulfonylation, and reaction with isocyanates to form ureas. nih.govsemanticscholar.orgthermofisher.com

For example, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Alkylation with an alkyl halide could introduce a second alkyl group on the nitrogen, forming a tertiary amine. Reaction with a sulfonyl chloride would produce a sulfonamide. researchgate.net These derivatizations can be used to modify the chemical and physical properties of the parent molecule, and to introduce new functional groups for further transformations.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | N-Acyl-3-methoxy-N-(thiophen-3-ylmethyl)aniline |

| Alkylation | Alkyl halide (R'-X) | N-Alkyl-3-methoxy-N-(thiophen-3-ylmethyl)aniline (tertiary amine) |

| Sulfonylation | Sulfonyl chloride (RSO2Cl) | N-Sulfonyl-3-methoxy-N-(thiophen-3-ylmethyl)aniline (sulfonamide) |

| Urea Formation | Isocyanate (R-NCO) | N'-Substituted-N-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)urea |

Oxidation and Reduction Pathways of the Aniline Nitrogen and Thiophene Ring

The aniline and thiophene moieties of this compound are susceptible to both oxidation and reduction under appropriate conditions. The anodic oxidation of N-alkylanilines can lead to a variety of products, including substituted benzidines and diphenylamines through head-to-tail and tail-to-tail coupling reactions. acs.orgacs.org The specific products formed are influenced by factors such as the solvent, electrolyte, and electrode material. mdpi.com Chemical oxidation of anilines can also lead to the formation of polymeric materials like polyaniline. researchgate.netjept.de The nitrogen atom itself can be oxidized, potentially forming N-oxides or other oxidized species. nih.gov

The thiophene ring can be reduced to tetrahydrothiophene (B86538) under certain conditions, such as catalytic hydrogenation or ionic hydrogenation. youtube.comstudysmarter.co.ukresearchgate.netresearchgate.net This process saturates the aromatic ring and removes its aromatic character. Desulfurization of the thiophene ring can also be achieved using reagents like Raney nickel, which would result in the cleavage of the C-S bonds and the formation of an aliphatic chain. wikipedia.org

Cyclization and Rearrangement Reactions Involving the Aniline-Thiophene Linker

The structure of this compound, with its flexible linker between the two aromatic rings, presents opportunities for intramolecular cyclization reactions to form new heterocyclic systems. For instance, under radical conditions, it is conceivable that cyclization could occur to form a new ring system incorporating the aniline and thiophene moieties. wikipedia.org Photocatalytic methods have also been shown to effect alkylation and arylative cyclization of N-substituted anilines. nih.govwalshmedicalmedia.com

Rearrangement reactions are also a possibility. While the classic Smiles rearrangement typically involves an activated aromatic ring and a nucleophile connected by a linker, variations of this reaction could potentially be induced. derpharmachemica.comacs.org The amino-Claisen rearrangement is another well-known transformation of N-allyl anilines; while the thiophen-3-ylmethyl group is not an allyl group, related sigmatropic rearrangements could potentially be explored under thermal or catalytic conditions. researchgate.nettsijournals.com

Mechanistic Investigation of Novel Transformations of this compound

The mechanistic pathways of the aforementioned reactions would be of significant interest for understanding and controlling the reactivity of this molecule. For electrophilic aromatic substitution, computational studies using Density Functional Theory (DFT) could be employed to predict the relative activation energies for attack at the different positions on both the aniline and thiophene rings, thus rationalizing the observed regioselectivity. researchgate.netnih.gov

The mechanisms of oxidation and reduction would likely involve radical cation and radical anion intermediates, respectively. acs.orgresearchgate.net Spectroelectrochemical techniques could be used to study these transient species and elucidate the reaction pathways. For novel cyclization and rearrangement reactions, detailed mechanistic studies involving isotopic labeling, kinetic analysis, and the identification of intermediates would be crucial to understanding the transformation and optimizing the reaction conditions. derpharmachemica.comacs.org

Derivatization Strategies and Analogue Synthesis Based on the 3 Methoxy N Thiophen 3 Ylmethyl Aniline Scaffold

Synthesis of N-Substituted Analogues through Further Alkylation, Acylation, or Arylation

The secondary amine in the 3-methoxy-N-(thiophen-3-ylmethyl)aniline scaffold is a prime site for introducing a wide array of substituents. Standard organic chemistry methodologies can be employed to achieve N-alkylation, N-acylation, and N-arylation, leading to a diverse set of tertiary amine and amide analogues.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through several methods. A common approach involves the reaction of the parent compound with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate. Alternatively, the "borrowing hydrogen" methodology offers a greener approach, where alcohols are used as alkylating agents in the presence of a transition-metal catalyst, producing water as the only byproduct. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another route to more complex alkyl substituents.

N-Acylation: Acylation of the secondary amine to form the corresponding amide is readily achieved by treating the parent scaffold with acylating agents. Acyl chlorides or acid anhydrides are frequently used in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. For more controlled acylations, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the amine and a carboxylic acid.

N-Arylation: The synthesis of N-aryl derivatives can be achieved via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method, utilizing a palladium catalyst with a suitable phosphine ligand to couple the amine with an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl partner.

Below is a table summarizing these N-substitution strategies:

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride (B1165640) (RCOCl), Base (e.g., Et₃N) | Amide |

| N-Acylation | Carboxylic Acid (RCOOH), Coupling Agent (e.g., DCC, EDC) | Amide |

| N-Arylation | Aryl Halide/Triflate (Ar-X), Pd-catalyst, Ligand, Base | Tertiary Aryl Amine |

Functionalization and Modification of the Methoxy (B1213986) Group and Thiophene (B33073) Ring

Further diversification of the scaffold can be achieved by modifying the methoxy group on the aniline (B41778) ring and by functionalizing the thiophene ring.

Conversion of the Methoxy Group to Other Oxygen functionalities or Halogens

The methoxy group (–OCH₃) on the aniline ring is a key site for modification. Its conversion to other functionalities significantly alters the electronic properties of the aromatic ring.

Conversion to Hydroxyl Group: The most common transformation is O-demethylation to yield the corresponding phenol (a hydroxyl group, –OH). This is typically achieved under strong acidic conditions using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) shaalaa.comdoubtnut.com. A widely used and often milder alternative is treatment with boron tribromide (BBr₃) in an inert solvent like dichloromethane.

Conversion to Other Alkoxy Groups: Once the phenol is obtained, it can be converted into other ether functionalities via the Williamson ether synthesis. This involves treating the phenol with a base (e.g., sodium hydride) to form the phenoxide, which is then reacted with an alkyl halide to install a new alkoxy group (–OR).

Conversion to Halogens: Direct conversion of the methoxy group to a halogen is not a standard transformation. The more practical route involves a two-step process: first, the methoxy group is converted to a hydroxyl group as described above. The resulting phenol can then be transformed into an aryl halide. For instance, the hydroxyl group can be converted to a triflate (–OTf), which is an excellent leaving group for subsequent nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce a halogen.

The following table outlines the strategies for modifying the methoxy group:

| Initial Group | Target Group | Typical Reagents and Conditions |

| Methoxy (–OCH₃) | Hydroxyl (–OH) | BBr₃ in CH₂Cl₂; or refluxing HBr/HI |

| Hydroxyl (–OH) | Alkoxy (–OR) | 1. Base (e.g., NaH); 2. Alkyl Halide (R-X) |

| Hydroxyl (–OH) | Triflates (–OTf) | Triflic anhydride (Tf₂O), Pyridine |

| Triflates (–OTf) | Halogen (–X) | Source of halide (e.g., KX), Pd-catalyst |

Side-Chain Functionalization of the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the positions adjacent to the sulfur atom (C2 and C5). Since the scaffold is a 3-substituted thiophene, the C2 and C5 positions are the most likely sites for further functionalization. The C2 position is generally more reactive than the C5 position unless sterically hindered.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the thiophene ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. These reactions are typically regioselective for the C2 or C5 positions.

Nitration and Sulfonation: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate, to avoid oxidation of the thiophene ring. Sulfonation can be performed using reagents like pyridine-SO₃ complex.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), can introduce acyl groups onto the thiophene ring, usually at the C5 position due to steric hindrance at C2.

Metalation-Substitution: A powerful and versatile method for functionalizing the thiophene ring is through directed ortho-metalation. Treatment with a strong base like n-butyllithium (n-BuLi) can deprotonate the C2 position. The resulting thienyllithium species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents.

A summary of thiophene functionalization strategies is provided below:

| Reaction Type | Reagents and Conditions | Position of Substitution | Introduced Group |

| Halogenation | NBS or NCS in THF/CH₃CN | C2 and/or C5 | –Br or –Cl |

| Nitration | HNO₃/Acetic Anhydride | C2 and/or C5 | –NO₂ |

| Acylation | RCOCl, AlCl₃ | C5 (typically) | –COR |

| Metalation | 1. n-BuLi; 2. Electrophile (E⁺) | C2 | Various (e.g., -CHO, -COOH, -R) |

Development of Hybrid Scaffolds Incorporating this compound

The core scaffold can serve as a building block for the synthesis of more complex, "hybrid" molecular architectures. This involves using the inherent reactivity of the aniline and thiophene moieties to construct fused ring systems or to link the scaffold to other distinct chemical entities.

Fused Heterocycles: The aniline portion of the molecule can be used to construct fused heterocyclic systems. For example, the nitrogen and an adjacent carbon on the aniline ring can participate in cyclization reactions to form benzimidazole, quinoline, or other fused N-heterocyclic structures. Similarly, the thiophene ring can be a precursor to thieno-fused systems, such as thienopyridines or benzothiophenes, by building additional rings onto its framework . These strategies create rigid, planar systems with extended π-conjugation, which is of interest in materials science.

Donor-Acceptor Copolymers: In the context of polymer chemistry, aniline and thiophene are well-known components of conducting polymers. Aniline acts as an electron donor, while thiophene can act as an electron acceptor jept.demdpi.com. Analogues of this compound could be designed as monomers for polymerization, leading to copolymers with tunable electronic and optical properties. These materials are relevant for applications in organic electronics. mdpi.comnih.govresearchgate.net

Molecular Hybrids via Cross-Coupling: The scaffold can be functionalized with reactive handles (e.g., halogens or boronic esters) on either the aniline or thiophene ring. These handles can then be used in cross-coupling reactions (e.g., Suzuki or Stille couplings) to link the scaffold to other molecular fragments, such as other aromatic systems, chromophores, or functional materials. This modular approach allows for the creation of diverse and complex hybrid molecules. unimib.it

The table below illustrates potential hybrid scaffold strategies:

| Strategy | Description | Potential Application Area |

| Ring Fusion | Building additional heterocyclic rings onto the aniline or thiophene core. | Organic Electronics, Dyes |

| Copolymerization | Using derivatives as monomers to create donor-acceptor copolymers. | Conducting Polymers, Sensors |

| Cross-Coupling | Linking the scaffold to other molecular units via C-C bond formation. | Functional Materials, Probes |

Library Synthesis of Analogues for Structure-Property Relationship Studies in Non-Biological Contexts

To systematically investigate structure-property relationships, combinatorial chemistry and parallel synthesis techniques can be employed to generate libraries of analogues based on the this compound scaffold. This high-throughput approach is particularly valuable in materials science for the rapid screening of compounds with desired optical, electronic, or thermal properties.

The derivatization strategies outlined in the previous sections are well-suited for library synthesis. By using a matrix approach, different building blocks can be combined to create a large number of unique compounds from the common core structure. For example, a library could be constructed by reacting a set of different alkylating/acylating/arylating agents (modifying the nitrogen) with the parent scaffold, and then further diversifying a subset of these products by functionalizing the thiophene ring with a range of electrophiles.

The use of solid-phase synthesis, where the scaffold is attached to a polymer resin, can facilitate the purification process, as excess reagents and byproducts can be washed away before the final compound is cleaved from the support. Such libraries are instrumental in discovering new materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netnih.gov

A hypothetical library design is shown in the table below, demonstrating how systematic variation at key positions can generate a diverse set of analogues for screening.

| Scaffold Position | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Nitrogen (R¹) | –CH₃ | –COCH₃ | –Ph | –CH₂Ph |

| Thiophene C5 (R²) | –H | –Br | –NO₂ | –COCH₃ |

| Aniline Methoxy (R³) | –OCH₃ | –OH | –OC₃H₇ |

By combining these variations, a library of compounds (e.g., R¹-Scaffold(R²)-R³) can be synthesized and their properties evaluated to establish clear structure-property relationships.

Conclusion and Broader Impact of Research on 3 Methoxy N Thiophen 3 Ylmethyl Aniline

Summary of Key Research Findings and Methodological Advancements

While direct research on 3-methoxy-N-(thiophen-3-ylmethyl)aniline is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar compounds. One likely method is the reductive amination of 3-thiophenecarboxaldehyde (B150965) with 3-methoxyaniline. This process typically involves forming a Schiff base, which is then reduced using a reagent like sodium borohydride. mdpi.com Another plausible approach is the nucleophilic substitution of a halogenated thiophene (B33073) derivative with 3-methoxyaniline.

Modern synthetic techniques, such as the Buchwald-Hartwig amination, could also be used. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating carbon-nitrogen bonds and could be adapted for the synthesis of this compound. The characterization of this compound would likely involve standard spectroscopic methods.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic protons on both the aniline (B41778) and thiophene rings, a singlet for the methoxy (B1213986) group protons, and a singlet for the methylene (B1212753) bridge protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic rings, the methoxy group, and the methylene bridge. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns typical for this class of molecules. |

Contributions to Fundamental Organic Synthesis, Spectroscopic Characterization, and Computational Chemistry

The study of this compound and similar molecules contributes to several key areas of chemistry:

Organic Synthesis: Research into the synthesis of this compound helps refine and expand the use of important reactions like reductive amination and palladium-catalyzed cross-coupling. These methods are fundamental to creating a wide range of organic molecules with potential applications in medicine and materials science.

Spectroscopic Characterization: The detailed analysis of the spectroscopic data for this compound would add to the growing library of chemical information. This data helps chemists understand the structure and bonding of complex organic molecules and serves as a reference for identifying new compounds.

Computational Chemistry: Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into the molecular structure and electronic properties of this compound. These studies can predict the molecule's geometry, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to validate the computational models. Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps predict the molecule's reactivity and potential use in electronic materials. researchgate.netsciencepg.com

Identification of Remaining Knowledge Gaps and Strategic Directions for Future Research

Despite the progress made, there are still significant knowledge gaps regarding this compound. Future research should focus on the following areas:

Definitive Synthesis and Characterization: The first step should be the actual synthesis, purification, and thorough characterization of the compound using modern spectroscopic and analytical techniques. This would provide the foundational data needed for all other studies.

Exploration of Physicochemical Properties: A detailed investigation of the compound's properties, such as its solubility, melting point, and thermal stability, is needed.

Investigation of Biological Activity: Given that similar aniline and thiophene derivatives have shown potential biological activity, this compound should be screened for various biological activities.

Polymerization and Material Science Applications: The presence of both aniline and thiophene moieties suggests that this compound could be a valuable monomer for creating novel conductive polymers. researchgate.net Research into its polymerization and the properties of the resulting materials is a promising area for future work.

Implications for the Design and Development of New Organic Materials and Catalysts

The unique structure of this compound makes it a promising candidate for use in new organic materials and catalysts. The combination of the electron-rich aniline and thiophene rings could lead to interesting electronic and optical properties.

Organic Materials: As a monomer, this compound could be used to create polymers with tailored properties. These materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Catalysis: The nitrogen and sulfur atoms in the molecule could act as coordination sites for metal ions, making it a potential ligand for various catalytic reactions. The electronic properties of the aromatic rings can be fine-tuned by adding different substituents, which could in turn influence the activity and selectivity of the catalyst.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.